

mass spectrometry analysis of 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde

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Compound of Interest

Compound Name: 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde

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An In-depth Technical Guide to the Mass Spectrometry Analysis of **5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the characterization of **5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde** using mass spectrometry. The following sections detail predicted fragmentation patterns, experimental protocols, and data interpretation strategies relevant to researchers in pharmaceuticals and chemical analysis.

Predicted Mass Spectrum and Fragmentation Analysis

The structural elucidation of **5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde** by mass spectrometry is predicated on its molecular weight and the predictable fragmentation of its functional groups under ionization. The exact mass of the compound (C₁₂H₇F₃O₂) is 256.0398 g/mol. Electron ionization (EI) is a common technique for the analysis of such aromatic aldehydes and is expected to produce a distinct fragmentation pattern.

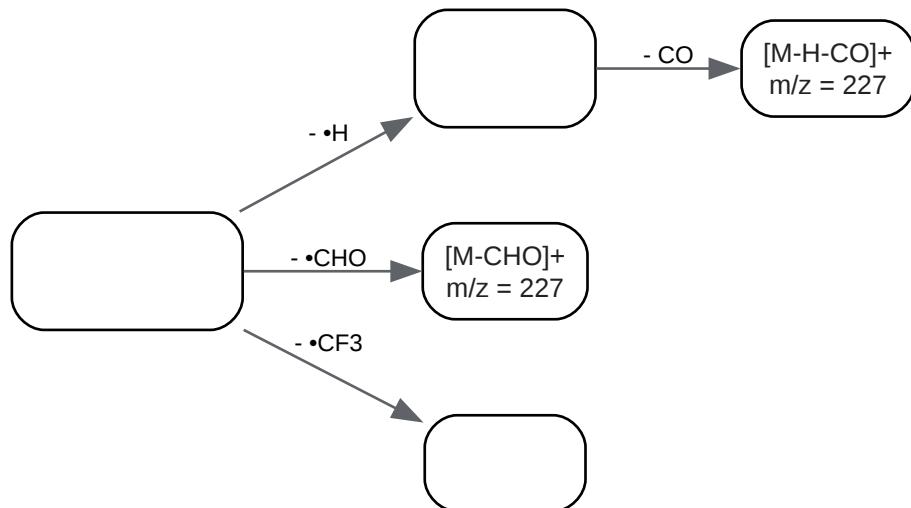
The primary fragmentation pathways for aromatic aldehydes typically involve the cleavage of bonds adjacent to the carbonyl group.^[1] For furan-2-carbaldehyde and its derivatives, characteristic losses include the hydrogen atom from the aldehyde group (M-1) or the entire formyl group (M-29).^{[1][2][3]} The stability of the aromatic furan ring often results in a prominent molecular ion peak.^[4]

Predicted Fragmentation Pathways:

Upon electron ionization, the molecular ion $[M]^{•+}$ at m/z 256 is formed. Subsequent fragmentation is anticipated to proceed as follows:

- Loss of a hydrogen radical ($•H$): This results in the formation of a stable acylium ion $[M-H]^{•+}$ at m/z 255. This is a common fragmentation for aldehydes.^{[1][3]}
- Loss of the formyl radical ($•CHO$): This leads to the formation of the $[M-CHO]^{•+}$ ion at m/z 227.
- Loss of carbon monoxide (CO): The acylium ion at m/z 255 can further lose a neutral CO molecule to form a fragment at m/z 227.
- Cleavage of the trifluoromethyl group ($•CF_3$): Loss of the trifluoromethyl group from the molecular ion would result in a fragment at m/z 187.

The following diagram illustrates the predicted primary fragmentation pathway under electron ionization.



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Predicted electron ionization fragmentation pathway.

Table 1: Predicted m/z Values and Fragment Identities

m/z (Predicted)	Ion Formula	Description
256	[C12H7F3O2]•+	Molecular Ion
255	[C12H6F3O2]•+	Loss of Hydrogen radical (•H)
227	[C11H7F3O]•+	Loss of Formyl radical (•CHO) or sequential loss of H and CO
187	[C11H7O2]•+	Loss of Trifluoromethyl radical (•CF3)

Experimental Protocols

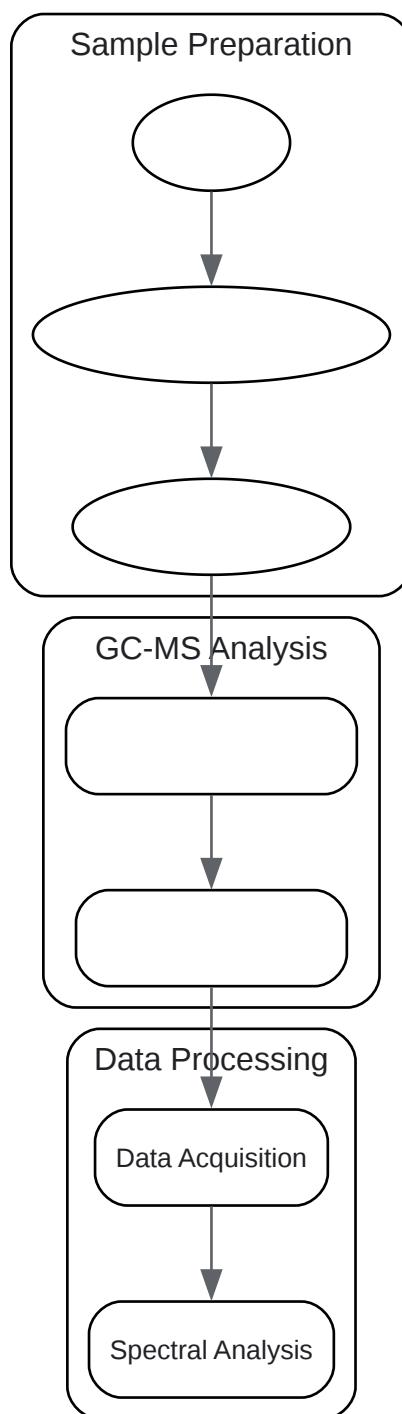
A robust and sensitive method for the analysis of furan derivatives is Gas Chromatography-Mass Spectrometry (GC-MS).^{[5][6][7][8]} The following protocol is a generalized procedure adaptable for the analysis of **5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde**.

A. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- Sample Preparation:
 - Dissolve a known quantity of the analyte in a high-purity solvent such as methanol or dichloromethane to a final concentration of 1 ppm.
 - If the sample matrix is complex, a solid-phase microextraction (SPME) may be employed for sample cleanup and concentration.^{[6][7]}
- Gas Chromatography (GC) Conditions:
 - Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.^{[5][7]}

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
- Injector Temperature: 280 °C.[5]
- Injection Mode: Split mode with a split ratio of 1:10.[5]
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp to 200 °C at a rate of 20 °C/min.
 - Ramp to 300 °C at a rate of 15 °C/min, hold for 5 minutes.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI).[5]
 - Ionization Energy: 70 eV.[6]
 - Ion Source Temperature: 230 °C.[5][6]
 - Quadrupole Temperature: 150 °C.[6]
 - Mass Range: m/z 40-400.
 - Detection Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

The following diagram outlines the general workflow for GC-MS analysis.



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General workflow for GC-MS analysis.

B. Alternative Technique: Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS)

For real-time monitoring or analysis of volatile samples, PTR-ToF-MS can be a valuable tool. This technique is a form of chemical ionization and is considered a "soft" ionization method, often resulting in less fragmentation than EI. For furanoids, it has been shown that at high electric field strengths (E/N), some fragmentation can occur.^[9] For 2-furaldehyde, fragmentation has been observed at an E/N of 150 Td, yielding a fragment at m/z 69.033, which could potentially interfere with the measurement of furan itself.^[9]

Data Interpretation

The interpretation of the mass spectrum involves correlating the observed m/z values with the predicted fragments. The most intense peak in the spectrum is the base peak, and the peak corresponding to the intact molecule is the molecular ion peak. The relative abundances of the fragment ions provide insights into the stability of different parts of the molecule.

For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. The peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion) is plotted against the concentration.

Conclusion

The mass spectrometric analysis of **5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde** can be effectively performed using GC-MS with electron ionization. The predictable fragmentation patterns, centered around the aldehyde functional group and the aromatic rings, allow for confident structural confirmation. The provided experimental protocol serves as a robust starting point for method development. For specialized applications requiring real-time analysis of volatiles, PTR-ToF-MS presents a viable alternative. A thorough understanding of the potential fragmentation pathways is essential for accurate data interpretation and structural elucidation in a research and drug development setting.

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